5-Deoxy-L-arabinose
Description
Nomenclature and Stereochemical Considerations in Deoxysugars
Deoxy sugars are monosaccharides where a hydroxyl group has been replaced by a hydrogen atom. wikipedia.org The nomenclature of these compounds follows established carbohydrate naming conventions, with the "deoxy" prefix indicating the position of the missing oxygen atom. Stereochemistry, particularly the D- or L- configuration, is a critical aspect of sugar chemistry, influencing their interactions with biological systems.
L-configuration and Biological Significance
The L-configuration in sugars refers to the spatial arrangement of atoms around the asymmetric carbon furthest from the carbonyl group, which is analogous to the configuration of L-glyceraldehyde. masterorganicchemistry.comontosight.ai While most naturally occurring sugars are in the D-form, L-sugars, such as L-arabinose, L-fucose, and L-rhamnose, are exceptions and are found in nature. wikipedia.orgwikipedia.org The L-configuration of 5-Deoxy-L-arabinose is defined by the stereochemistry at its chiral centers. nih.govuni.lu The specific stereochemistry of sugars, including the L-configuration, plays a significant role in their biological recognition and function, affecting interactions with enzymes and other biomolecules. For instance, L-arabinose derivatives are utilized in the synthesis of L-biopterin, a cofactor involved in neurotransmitter synthesis.
Differentiation from L-Arabinose and Other Pentoses
This compound differs from L-arabinose primarily by the absence of the hydroxyl group at the C5 position. L-arabinose is an aldopentose with the molecular formula C₅H₁₀O₅, whereas this compound has the molecular formula C₅H₁₀O₄ due to the removed oxygen at C5. wikipedia.orgnih.gov This structural difference impacts their chemical reactivity and biological roles. Other pentoses, such as ribose, xylose, and lyxose, also differ in their stereochemical configurations and the positions of hydroxyl groups. wikipedia.org For example, 5-deoxy-L-ribose has a ribose backbone instead of an arabinose backbone, leading to different stereochemical arrangements and applications. The specific position of deoxygenation, as seen in this compound compared to other deoxy sugars like 3-deoxy-D-arabinose (lacking a hydroxyl at C3), alters properties such as glycosylation patterns and hydrogen-bonding capabilities.
A comparison of related pentoses and deoxypentoses highlights these structural distinctions:
| Compound | Molecular Formula | Key Structural Feature | PubChem CID |
| L-Arabinose | C₅H₁₀O₅ | Pentose (B10789219) with OH at C5 | 5460291 wikipedia.orgciteab.com |
| This compound | C₅H₁₀O₄ | Deoxy pentose, lacks OH at C5 | 11708064 nih.govuni.lu |
| 5-Deoxy-L-ribose | C₅H₁₀O₄ | Deoxy pentose, lacks OH at C5, ribose backbone | 18555-65-2 (CAS for compound), CID not found in snippets |
| 3-Deoxy-D-arabinose | C₅H₁₀O₄ | Deoxy pentose, lacks OH at C3 | 55658-87-2 (CAS for compound), CID not found in snippets |
| L-Rhamnose | C₆H₁₂O₅ | 6-deoxy-L-mannose (methyl-pentose or deoxy-hexose) | 19233 wikipedia.org (for L-Rhamnose), 25310 nih.gov (for L-Rhamnose), 439710 nih.gov (for alpha-L-Rhamnose) |
| L-Fucose | C₆H₁₂O₅ | 6-deoxy-L-galactose (methyl-pentose or deoxy-hexose) | 17106 wikipedia.orgnih.gov |
Occurrence and Distribution of this compound
The occurrence and distribution of this compound in nature are areas of ongoing investigation. While some sources suggest it is not a naturally occurring sugar and must be synthesized, others indicate its presence in biological systems. cymitquimica.comepo.orggoogle.com
Natural Presence in Microorganisms
Research indicates that this compound or its derivatives can be present in microorganisms. For example, 4-amino-4-deoxy-L-arabinopyranose, a related compound, is found in the lipopolysaccharides (LPS) of certain enterobacterial R-mutants and may play a role in polymyxin (B74138) resistance. oup.com While this compound itself is not explicitly stated as a common microbial component in the provided snippets, the presence of modified arabinose structures in bacterial cell components suggests potential metabolic pathways involving such sugars in microbial systems. L-arabinose, the parent sugar, is a natural component of bacterial culture media and is metabolized by bacteria like E. coli. macsenlab.comsigmaaldrich.com
Implication in Plant Polysaccharide Structures
L-arabinose is a known constituent of various plant polysaccharides, including hemicellulose and pectin (B1162225). wikipedia.orgmacsenlab.comsigmaaldrich.comresearchgate.netresearchgate.net It is a significant component of plant cell walls. researchgate.netzellbio.eu While this compound is not as widely reported as L-arabinose in plant polysaccharides in the provided information, the structural relationship suggests a potential, albeit perhaps less common or in modified forms, involvement in plant structures or metabolism. Some complex carbohydrates essential for understanding plant polysaccharide structures and functions utilize arabinose units.
Role as a Naturally Occurring Sugar
There is conflicting information regarding whether this compound is a naturally occurring sugar. Some sources explicitly state that it must be synthesized because it is not naturally occurring. epo.orggoogle.com However, other descriptions refer to it as a naturally occurring sugar or a naturally occurring sugar that belongs to the class of deoxysugars. cymitquimica.com This discrepancy may indicate that its natural occurrence is limited, perhaps to specific organisms or in specific metabolic contexts, or that it occurs as a transient intermediate or in a modified form. The presence of related deoxy sugars like L-rhamnose and L-fucose, which are naturally occurring, supports the possibility of this compound also existing in nature, even if less abundantly or in specific niches. wikipedia.org
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2R,3S,4S)-2,3,4-trihydroxypentanal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O4/c1-3(7)5(9)4(8)2-6/h2-5,7-9H,1H3/t3-,4-,5-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDRISBUVHBMJEF-YUPRTTJUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(C=O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]([C@@H]([C@H](C=O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20470908 | |
| Record name | 5-DEOXY-L-ARABINOSE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20470908 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13039-56-0 | |
| Record name | 5-DEOXY-L-ARABINOSE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20470908 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biosynthesis and Metabolic Pathways of 5 Deoxy L Arabinose
Enzymatic Synthesis of 5-Deoxy-L-arabinose and its Derivatives
The enzymatic synthesis primarily discussed in the context of L-arabinose-derived deoxysugars involves the pathway leading to the production of UDP-linked 4-amino-4-deoxy-L-arabinose (UDP-L-Ara4N) and its subsequent transfer to a lipid carrier.
The biosynthesis of UDP-L-Ara4N initiates from the common metabolite UDP-glucose. This precursor undergoes a series of enzymatic transformations involving several intermediate compounds. UDP-glucose is converted to UDP-glucuronate, which is then decarboxylated to form UDP-xylose. UDP-xylose is further processed to generate UDP-4-keto-arabinose (UDP-Ara4O), a key intermediate in the pathway sigmaaldrich.comumaryland.edunih.gov. Subsequently, UDP-Ara4O is converted to UDP-L-Ara4N wikipedia.orgwikipedia.orgfishersci.atwikipedia.orgfishersci.camacsenlab.comamdb.online. Before being transferred to lipid A, Ara4N is N-formylated, resulting in the intermediate undecaprenyl-phospho-4-deoxy-4-formamido-L-arabinose (C55P-Ara4FN). This formylated intermediate is then deformylated to yield undecaprenyl-phospho-4-deoxy-4-amino-L-arabinose (C55P-Ara4N), the activated donor for lipid A modification sigmaaldrich.comumaryland.edu.
Table 1: Precursors and Intermediate Compounds in UDP-L-Ara4N Biosynthesis
| Compound | Role in Pathway |
| UDP-glucose | Initial Precursor |
| UDP-glucuronate | Intermediate |
| UDP-xylose | Intermediate |
| UDP-4-keto-arabinose (UDP-Ara4O) | Key Intermediate |
| UDP-4-amino-4-deoxy-L-arabinose (UDP-L-Ara4N) | Product/Intermediate |
| Undecaprenyl-phospho-4-deoxy-4-formamido-L-arabinose (C55P-Ara4FN) | Intermediate |
| Undecaprenyl-phospho-4-deoxy-4-amino-L-arabinose (C55P-Ara4N) | Activated Donor |
Several enzymes catalyze the sequential steps in the biosynthesis of UDP-L-Ara4N and its subsequent transfer for lipid A modification.
The conversion of UDP-4-keto-arabinose (UDP-Ara4O) to UDP-4-amino-4-deoxy-L-arabinose (UDP-L-Ara4N) is a critical step catalyzed by the enzyme UDP-4-amino-4-deoxy-L-arabinose--oxoglutarate aminotransferase, also known as ArnB wikipedia.orgwikipedia.orgfishersci.atwikipedia.orgfishersci.camacsenlab.comamdb.online. This enzyme utilizes 2-oxoglutarate as an amino group donor and produces L-glutamate as a byproduct macsenlab.comamdb.online. The reaction requires pyridoxal (B1214274) 5'-phosphate as a cofactor macsenlab.comamdb.online.
Table 2: Enzymatic Conversion of UDP-4-keto-arabinose to UDP-L-Ara4N
| Enzyme Name | Catalyzed Reaction | Cofactor | Co-substrate | Product |
| UDP-4-amino-4-deoxy-L-arabinose--oxoglutarate aminotransferase (ArnB) | UDP-4-keto-arabinose + L-glutamate <=> UDP-L-Ara4N + 2-oxoglutarate | Pyridoxal 5'-phosphate | 2-oxoglutarate | UDP-L-Ara4N |
Following the synthesis of UDP-L-Ara4N, the aminosugar is transferred to a lipid carrier and N-formylated. A deformylase enzyme, specifically ArnD, plays a crucial role in removing this formyl group from undecaprenyl-phospho-4-deoxy-4-formamido-L-arabinose (C55P-Ara4FN) to generate the activated donor molecule, undecaprenyl-phospho-4-deoxy-4-amino-L-arabinose (C55P-Ara4N) sigmaaldrich.comumaryland.edufishersci.nl. This deformylation step is essential before the Ara4N moiety can be attached to lipid A sigmaaldrich.comumaryland.edu. ArnD is a membrane-associated protein belonging to the carbohydrate esterase family 4 (CE4) sigmaaldrich.comumaryland.edu.
Table 3: Deformylation of C55P-Ara4FN by ArnD
| Enzyme Name | Catalyzed Reaction | Substrate | Product |
| Probable 4-deoxy-4-formamido-L-arabinose-phosphoundecaprenol deformylase (ArnD) | Undecaprenyl-phospho-4-deoxy-4-formamido-L-arabinose + H₂O → Undecaprenyl-phospho-4-deoxy-4-amino-L-arabinose + Formate | C55P-Ara4FN | C55P-Ara4N |
The genes responsible for the biosynthesis of Ara4N and its incorporation into lipid A are typically organized into specific genetic loci. The pmrE (also known as ugd) and arnBCADTEF loci encode the proteins required for this pathway sigmaaldrich.comumaryland.edu. The arnB gene encodes the UDP-4-amino-4-deoxy-L-arabinose--oxoglutarate aminotransferase fishersci.atwikipedia.orgmacsenlab.comamdb.online, while the arnD gene encodes the deformylase sigmaaldrich.comumaryland.edufishersci.nl. These gene clusters are directly involved in modifying lipid A, a process linked to bacterial resistance to polymyxins and cationic antimicrobial peptides sigmaaldrich.comumaryland.eduuni.luwikipedia.orgwikipedia.orgfishersci.atwikipedia.orgmacsenlab.comamdb.onlinefishersci.nl.
Enzymes Involved in Deoxysugar Synthesis
Catabolism of L-Arabinose and Related Deoxysugars
The catabolism of L-arabinose and related deoxysugars occurs through various pathways in microorganisms. In bacteria, L-arabinose is commonly metabolized via the isomerase pathway, involving enzymes like L-arabinose isomerase, L-ribulose kinase, and L-ribulose-5-phosphate 4-epimerase, ultimately leading to D-xylulose-5-phosphate, which enters the pentose (B10789219) phosphate (B84403) pathway nih.gov.
Fungi, on the other hand, often utilize an oxidoreductase pathway for L-arabinose catabolism nih.gov. In some organisms, such as the haloarchaeon Haloferax volcanii, L-arabinose is degraded oxidatively to α-ketoglutarate through a pathway involving L-arabinose dehydrogenase and other enzymes citeab.comnih.gov. The Weimberg pathway has also been implicated in the degradation of L-arabinose and D-xylose, with enzymes like 2-keto-3-L-arabinonate dehydratase playing a role in converting 2-keto-3-deoxy sugar acids to α-ketoglutaric semialdehyde zellbio.eufishersci.ca. Deoxysugars like L-rhamnose are also subject to catabolism, for instance, via the diketohydrolase pathway in Haloferax volcanii citeab.com.
Table 4: Examples of L-Arabinose and Deoxysugar Catabolic Pathways
| Sugar | Pathway Type | Key Enzymes Involved | End Product (examples) | Organisms (examples) |
| L-Arabinose | Isomerase Pathway | L-arabinose isomerase, L-ribulose kinase, L-ribulose-5-phosphate 4-epimerase | D-xylulose-5-phosphate | Bacteria |
| L-Arabinose | Oxidoreductase Pathway | Aldose reductase, L-arabitol 4-dehydrogenase, L-xylose reductase, xylitol (B92547) dehydrogenase | D-xylulose-5-phosphate | Fungi |
| L-Arabinose | Oxidative Pathway | L-arabinose dehydrogenase, others | α-ketoglutarate | Haloferax volcanii |
| L-Arabinose/D-Xylose | Weimberg Pathway | 2-keto-3-L-arabinonate dehydratase, others | α-ketoglutaric semialdehyde | Various microorganisms |
| L-Rhamnose | Diketohydrolase Pathway | - | - | Haloferax volcanii |
Fungal L-Arabinose Degradation Pathway
In fungi, L-arabinose, a common pentose found in plant polysaccharides like hemicellulose and pectin (B1162225), is catabolized through a specific oxidoreductive pathway. nih.govnih.gov This pathway converts L-arabinose into D-xylulose 5-phosphate, an intermediate of the pentose phosphate pathway. nih.govnih.govoup.com The fungal pathway is distinct from the bacterial isomerase pathway for L-arabinose catabolism. oup.comacs.org
Key Enzymes: L-Arabinose Reductase, L-Arabinitol Dehydrogenase, L-Xylulose Reductase
Several key enzymes are involved in the fungal L-arabinose degradation pathway. These include L-arabinose reductase, L-arabinitol dehydrogenase, L-xylulose reductase, xylitol dehydrogenase, and xylulokinase. nih.govoup.comacs.orgjmb.or.kr
L-Arabinose Reductase (LAR): This enzyme catalyzes the initial reduction of L-arabinose to L-arabinitol. nih.govresearchgate.net In some fungi, such as Aspergillus niger, a specific L-arabinose reductase (LarA) exists, while in others like Trichoderma reesei, the D-xylose reductase (XYL1) can also exhibit activity towards L-arabinose. acs.org This enzyme typically prefers NADPH as a cofactor. nih.govjmb.or.kr
L-Arabinitol Dehydrogenase (LAD): This enzyme catalyzes the NAD-dependent oxidation of L-arabinitol to L-xylulose. uniprot.orguniprot.orgebi.ac.uk This is the second step in the fungal pathway. uniprot.orguniprot.org LAD is generally specific for L-arabinitol and does not show significant activity with D-arabinitol, D-sorbitol, or D-mannitol. uniprot.org It strictly uses NAD⁺ as a cofactor. jmb.or.kruniprot.org
L-Xylulose Reductase (LXR): LXR catalyzes the reduction of L-xylulose to xylitol. researchgate.netresearchgate.netnih.gov This enzyme belongs to the superfamily of short-chain dehydrogenases/reductases (SDRs) and requires NAD(P)H as a cofactor. acs.orgresearchgate.netnih.gov While some LXRs are strictly NADPH-dependent, others can utilize both NADPH and NADH. nih.gov The identification and characterization of fungal L-xylulose reductases, such as LxrA in Aspergillus niger and LXR3 in Trichoderma reesei, have been important for understanding this pathway. acs.orgresearchgate.netnih.gov
The sequential action of these enzymes, along with xylitol dehydrogenase and xylulokinase, facilitates the conversion of L-arabinose to D-xylulose 5-phosphate. oup.comacs.orgjmb.or.kr
Table 1: Key Enzymes in Fungal L-Arabinose Degradation
| Enzyme | Catalyzed Reaction | Typical Cofactor |
| L-Arabinose Reductase | L-Arabinose → L-Arabinitol | NADPH |
| L-Arabinitol Dehydrogenase | L-Arabinitol → L-Xylulose | NAD⁺ |
| L-Xylulose Reductase | L-Xylulose → Xylitol | NAD(P)H |
| Xylitol Dehydrogenase | Xylitol → D-Xylulose | NAD⁺ |
| Xylulokinase | D-Xylulose → D-Xylulose 5-phosphate | ATP |
Interconnection with D-Xylose Pathway and Pentose Phosphate Pathway
The fungal L-arabinose degradation pathway is interconnected with the D-xylose pathway and the pentose phosphate pathway. The intermediate xylitol is common to both the L-arabinose and D-xylose catabolic pathways in fungi. acs.org Xylitol is converted to D-xylulose by xylitol dehydrogenase, and subsequently, D-xylulose is phosphorylated by xylulokinase to form D-xylulose 5-phosphate. oup.comjmb.or.krresearchgate.net D-xylulose 5-phosphate is a key intermediate that enters the non-oxidative pentose phosphate pathway, where it can be further metabolized for energy production or the synthesis of other cellular components. nih.govnih.govjmb.or.kr In some cases, the L-arabinose and D-xylose pathways have also been implicated in the oxidoreductive degradation of D-galactose. nih.govnih.gov
Bacterial L-Arabinose Catabolism (e.g., E. coli Ara Operon)
Bacterial L-arabinose catabolism proceeds via a different pathway compared to fungi, known as the isomerase pathway. oup.comacs.orgjmb.or.kr In Escherichia coli, this pathway is controlled by the ara operon, also referred to as the araBAD operon. wikipedia.orgsmpdb.ca The araBAD operon contains three structural genes: araB, araA, and araD, which encode the enzymes necessary for L-arabinose metabolism. wikipedia.orgsmpdb.ca
The bacterial pathway involves three main enzymatic steps:
L-arabinose isomerase (AraA) converts L-arabinose to L-ribulose. wikipedia.orgoup.com
Ribulokinase (AraB) phosphorylates L-ribulose to L-ribulose-5-phosphate. wikipedia.orgsmpdb.ca
L-ribulose-5-phosphate 4-epimerase (AraD) converts L-ribulose-5-phosphate to D-xylulose-5-phosphate. wikipedia.orgsmpdb.caclemson.edu
This D-xylulose-5-phosphate then enters the pentose phosphate pathway, similar to the fungal pathway. wikipedia.orgsmpdb.ca The expression of the ara operon is tightly regulated by the AraC protein and the catabolite activator protein (CAP)-cAMP complex, allowing E. coli to utilize L-arabinose efficiently when available and repress its metabolism when preferred carbon sources like glucose are present. wikipedia.orgsmpdb.caoup.comclemson.edujh.edu
Table 2: Key Enzymes in Bacterial L-Arabinose Catabolism (E. coli)
| Enzyme | Gene | Catalyzed Reaction |
| L-Arabinose Isomerase | araA | L-Arabinose → L-Ribulose |
| Ribulokinase | araB | L-Ribulose → L-Ribulose-5-phosphate |
| L-Ribulose-5-phosphate 4-Epimerase | araD | L-Ribulose-5-phosphate → D-Xylulose-5-phosphate |
Utilization of 5'-Deoxy-nucleosides as Growth Substrates via DHAP Shunt
While not directly involving this compound, some bacteria, particularly certain strains of Escherichia coli, can utilize 5'-deoxy-nucleosides as growth substrates through the dihydroxyacetone phosphate (DHAP) shunt. asm.orgnih.govnih.govresearchgate.netasm.org These 5'-deoxy-nucleosides, such as 5'-methylthioadenosine (MTA) and 5'-deoxyadenosine (B1664650) (5dAdo), are byproducts of S-adenosyl-L-methionine (SAM) utilization, a crucial molecule in various cellular processes. asm.orgnih.govnih.govresearchgate.netasm.org
The DHAP shunt provides a pathway to convert these 5'-deoxy-nucleosides into dihydroxyacetone phosphate (DHAP) and other products like 2-methylthioacetaldehyde or acetaldehyde (B116499). asm.orgnih.govnih.govresearchgate.net DHAP is a key intermediate in glycolysis and gluconeogenesis, linking the metabolism of these deoxy-nucleosides to central carbon metabolism. asm.org
Role in Carbon Assimilation and Energy Metabolism
The utilization of 5'-deoxy-nucleosides via the DHAP shunt allows bacteria possessing this pathway to use these compounds as a source of carbon and energy for growth. asm.orgnih.govnih.govresearchgate.netasm.org This pathway serves as an assimilation route for ubiquitous SAM utilization byproducts. asm.orgnih.govnih.gov Studies in E. coli have shown that the DHAP shunt enables growth on 5'-deoxy-nucleosides, particularly under aerobic respiration conditions. asm.orgnih.govnih.govresearchgate.net This highlights a role for the DHAP shunt in expanding the range of substrates that can be used for carbon assimilation and energy generation in these organisms. asm.orgnih.govnih.gov
This compound is a deoxygenated derivative of L-arabinose, lacking a hydroxyl group at the C5 position. This structural modification influences its physicochemical and biological characteristics, making it relevant in synthetic chemistry and biochemistry . While L-arabinose is a significant pentose sugar found in hemicellulose and pectin, the metabolic pathways specifically involving this compound, particularly its biosynthesis and utilization, are often linked to the metabolism of 5'-deoxy-nucleosides in various organisms nih.govnih.govjmb.or.krnih.gov.
Involvement of Pfs (MtnN) Nucleosidase, MtnK, MtnA, and Ald2
The DHAP shunt is a bacterial pathway involved in the metabolism of 5'-deoxy-nucleosides and 5-deoxy-pentose sugars nih.govnih.govresearchgate.netbiorxiv.org. This pathway involves a series of enzymes: Pfs (also known as MtnN in some organisms), MtnK, MtnA, and Ald2 nih.govnih.govresearchgate.net.
The process begins with the nucleosidase Pfs (MtnN), which cleaves 5'-deoxy-nucleosides like MTA and 5dAdo nih.govnih.govresearchgate.net. In Escherichia coli, Pfs is a multifunctional SAH/MTA/5dAdo nucleosidase nih.govnih.govresearchgate.net. This cleavage releases adenine (B156593) and the corresponding 5-deoxy-pentose sugars, such as 5-methylthioribose (MTR) from MTA and 5-deoxy-D-ribose (5dR) from 5dAdo nih.govnih.gov. While all E. coli strains possess Pfs for purine (B94841) salvage and detoxification of MTA and 5dAdo, strains lacking the full DHAP shunt excrete the resulting 5-deoxy-pentoses nih.govnih.govresearchgate.net.
In strains possessing the complete DHAP shunt, the released 5-deoxy-pentose sugars are further metabolized. MtnK, a kinase (specifically, 5-methylthioribose/5-deoxyribose kinase), phosphorylates these sugars nih.govnih.gov. For example, 5-deoxy-D-ribose is converted to 5-deoxyribose 1-phosphate researchgate.net. MtnA, an isomerase (5-methylthioribose-1-phosphate/5-deoxyribose-1-phosphate isomerase), then acts on the phosphorylated sugar nih.govnih.gov. The final step in this part of the pathway is catalyzed by Ald2, an aldolase (B8822740) (5-methylthioribulose-1-phosphate/5-deoxyribulose-1-phosphate aldolase) nih.govnih.gov. Ald2 cleaves the sugar phosphate into dihydroxyacetone phosphate (DHAP) and an aldehyde (acetaldehyde from 5-deoxy-D-ribose metabolism) nih.govnih.govresearchgate.net. DHAP is a central carbon metabolite that can enter glycolysis nih.govnih.gov.
The mtnK, mtnA, and ald2 genes are often found clustered together in organisms possessing the DHAP shunt nih.govnih.gov.
Aerobic vs. Anaerobic Growth Conditions
The activity and physiological role of the DHAP shunt, and thus the metabolism of 5-deoxy-pentoses like 5-deoxy-D-ribose, can differ significantly depending on aerobic or anaerobic growth conditions. Studies in Escherichia coli strains possessing the DHAP shunt, such as ExPEC strain ATCC 25922, have shown that the pathway is active under both oxic (aerobic) and anoxic (anaerobic) conditions nih.govresearchgate.net.
However, the ability of these strains to utilize 5-deoxy-pentoses for growth is largely dependent on the presence of oxygen or specific electron acceptors nih.govresearchgate.netbiorxiv.org. Growth using 5-deoxy-D-ribose as a sole carbon source has been observed during aerobic respiration and anaerobic respiration with electron acceptors like Trimethylamine N-oxide (TMAO) nih.govresearchgate.netbiorxiv.org. In contrast, growth on 5-deoxy-D-ribose does not occur under fermentative conditions or anaerobic respiration with nitrate (B79036) nih.govresearchgate.netbiorxiv.org.
Under aerobic conditions, the acetaldehyde produced from the metabolism of 5'-deoxy-nucleosides and 5-deoxy-pentose substrates through the DHAP shunt accumulates as ethanol (B145695) nih.govnih.govbiorxiv.org. This is attributed to the oxygen inactivation of the AdhE enzyme, which is typically involved in metabolizing acetaldehyde and ethanol to acetyl-CoA nih.govnih.govbiorxiv.org. Instead, acetaldehyde is converted to ethanol by alcohol dehydrogenase AdhA nih.govnih.gov. This suggests that under aerobic conditions, the primary fate of the aldehyde product is reduction to the corresponding alcohol.
The observed growth phenotype indicates that the DHAP shunt effectively facilitates carbon assimilation from 5'-deoxy-nucleosides and 5-deoxy-pentose sugars for growth, particularly in aerobic or TMAO-rich environments nih.govresearchgate.netbiorxiv.org. This contrasts with some other organisms where the DHAP shunt functions primarily for sulfur salvage or 5-deoxy-pentose detoxification nih.govnih.govresearchgate.netbiorxiv.org.
Data on the growth efficiency of E. coli ATCC 25922 on 5-deoxy-D-ribose under different conditions illustrates this dependency.
| Growth Condition | Substrate (5 mM 5dR) | Growth (OD600 after 24h) |
| Aerobic Respiration | Yes | Significant growth |
| Anaerobic Respiration (with TMAO) | Yes | Growth observed |
| Anaerobic Fermentation | Yes | No growth |
| Anaerobic Respiration (with Nitrate) | Yes | No growth |
Note: Data is based on reported findings where significant growth was observed or not observed under the specified conditions nih.govresearchgate.netbiorxiv.org. Specific OD600 values may vary between experiments.
Metabolic Engineering for L-Arabinose Utilization
Metabolic engineering efforts have focused on enabling organisms, particularly Saccharomyces cerevisiae, to efficiently utilize L-arabinose, which is a prevalent pentose sugar in lignocellulosic biomass and pectin jmb.or.krnih.govmdpi.comnih.govtandfonline.com. While the direct metabolic engineering for this compound utilization is not as extensively documented as for L-arabinose, the principles and strategies employed for L-arabinose can be relevant for understanding how similar metabolic pathways involving deoxy sugars might be engineered.
Native L-arabinose metabolism in bacteria typically involves an isomerase pathway, utilizing L-arabinose isomerase (AraA), L-ribulokinase (AraB), and L-ribulose-5-phosphate-4-epimerase (AraD) to convert L-arabinose to D-xylulose-5-phosphate, which then enters the pentose phosphate pathway jmb.or.krmdpi.comtandfonline.com. Fungi, on the other hand, often employ an oxidoreductase pathway jmb.or.krmdpi.com.
Metabolic engineering strategies for L-arabinose utilization in S. cerevisiae have involved introducing bacterial L-arabinose metabolic genes (araA, araB, and araD) nih.govresearchgate.net. Overexpression of genes involved in the non-oxidative pentose phosphate pathway (such as TAL1, TKL1, RPE1, and RKI1) and sugar transporters (like GAL2) has been shown to improve L-arabinose utilization efficiency nih.govresearchgate.net. Adaptive evolution has also been a key strategy to enhance growth and fermentation rates on L-arabinose nih.govresearchgate.net.
For instance, expressing codon-optimized araA, araB, and araD genes from Lactobacillus plantarum in S. cerevisiae, followed by overexpression of pentose phosphate pathway genes and adaptive evolution, resulted in a strain with improved L-arabinose consumption and ethanol production nih.govresearchgate.net.
While these studies focus on L-arabinose, they demonstrate the feasibility of engineering microbial pathways for the utilization of related pentose sugars. The enzymes and transporters involved in 5-deoxy-pentose metabolism, such as those in the DHAP shunt (MtnK, MtnA, Ald2), could potentially be targets for metabolic engineering to enhance the utilization of this compound or related compounds in suitable host organisms.
Research findings highlight the improvements achieved in S. cerevisiae through metabolic engineering for L-arabinose utilization:
| Engineered Strain Characteristics | Maximum Specific Growth Rate (h⁻¹) | Maximum Specific L-Arabinose Consumption Rate (g h⁻¹ g⁻¹ DCW) | Ethanol Yield (g g⁻¹ from L-Arabinose) |
| S. cerevisiae with L. plantarumaraA, araB, araD + PPP genes + Adaptive Evolution | 0.075 nih.govresearchgate.net | 0.61 nih.govresearchgate.net | 0.43 nih.govresearchgate.net |
Note: DCW stands for dry cell weight. Data is from studies on metabolically engineered S. cerevisiae for L-arabinose utilization nih.govresearchgate.net.
Role of 5 Deoxy L Arabinose in Biological Function and Interactions
Glycoconjugate Formation and Significance While 5-deoxy-L-arabinose itself is a derivative, L-arabinose, its parent sugar, is a significant component of various plant polysaccharides, which are a class of glycoconjugates. L-arabinose is an aldopentose and is predominantly found in its furanose form within plant biopolymers like hemicellulose and pectinnih.gov.
Involvement in Polysaccharide Structure (e.g., Arabinoxylans, Arabinogalactans) L-arabinose residues are integral to the structure of arabinoxylans and arabinogalactans, two major nonstarch polysaccharides found in plant cell walls, particularly in cereals like wheatnih.govcerealsgrains.org. In arabinoxylans, L-arabinose residues are typically attached as single side chains to a linear xylan (B1165943) backbonecerealsgrains.orgresearchgate.net. Arabinogalactans, on the other hand, have a galactan chain backbone that is highly branched, also featuring single L-arabinose residues as side chainscerealsgrains.org. The L-arabinofuranosyl residues in these polysaccharides are mainly α-linkedwur.nl. The distribution and proportion of arabinosyl units along the xylan backbone in arabinoxylans can influence the chain conformation and the ability of these molecules to interact, thereby affecting their physical and functional propertiesresearchgate.net.
The structural diversity of arabinoxylans and arabinogalactans necessitates the action of various arabinanolytic enzymes for the release of L-arabinose residues from these polymers during degradation nih.gov. For instance, in arabinoxylans, ferulic acid can be esterified to the fifth carbon atom (C5) of terminal non-reducing L-arabinofuranose residues wur.nl. In sugar beet pectin (B1162225), ferulic acid can be esterified to the second carbon atom (C2) of L-arabinofuranose residues within the arabinan (B1173331) backbone wur.nl.
Data on the monosaccharide composition of unfractionated pentosans (arabinoxylans and arabinogalactans) from different wheat varieties highlights the presence of arabinose, xylose, and galactose as major components, with smaller amounts of glucose and traces of fructose (B13574) also detected cerealsgrains.org. The ratio of xylose to arabinose can serve as an indicator of the degree of branching in arabinoxylans cerealsgrains.org.
Data Table 1: Monosaccharide Composition of Wheat Flour Pentosans (Illustrative based on search results)
| Monosaccharide | Presence in Unfractionated Pentosans | Typical Linkage in Arabinoxylans | Typical Linkage in Arabinogalactans |
| Arabinose | Major cerealsgrains.org | Side chains to xylan backbone, mainly α-linked cerealsgrains.orgresearchgate.netwur.nl | Side chains to galactan backbone cerealsgrains.org |
| Xylose | Major cerealsgrains.org | Linear backbone cerealsgrains.org | - |
| Galactose | Major cerealsgrains.org | - | Backbone cerealsgrains.org |
| Glucose | Minor cerealsgrains.org | - | - |
| Fructose | Trace cerealsgrains.org | - | - |
Modification of Lipid A with 4-amino-4-deoxy-L-arabinose (Ara4N) A crucial biological interaction involving an arabinose derivative is the modification of Lipid A with 4-amino-4-deoxy-L-arabinose (Ara4N)cerealsgrains.orguni.lucenmed.comciteab.com. Lipid A is the membrane-embedded component of lipopolysaccharide (LPS), which constitutes the outer leaflet of the outer membrane in Gram-negative bacterianih.govresearchgate.net. This modification involves the covalent addition of the cationic sugar Ara4N to the phosphate (B84403) groups of Lipid Anih.govcsic.es. This process is a significant mechanism employed by bacteria to alter the properties of their outer membranenih.gov.
The biosynthesis of Ara4N and its subsequent transfer to Lipid A are mediated by specific enzymatic pathways. In Escherichia coli and Salmonella typhimurium, the synthesis of L-Ara4N begins with the modification of UDP-glucuronic acid nih.gov. The arnBCADTEF operon in Pseudomonas aeruginosa and enteric bacteria is involved in the synthesis and transfer of L-Ara4N to the Lipid A moiety of LPS frontiersin.org. The enzyme ArnT (also known as PmrK or yfbI) is an inner membrane enzyme that catalyzes the transfer of the L-Ara4N moiety from undecaprenyl phosphate-alpha-L-Ara4N to Lipid A sigmaaldrich.comuniprot.org. This transfer can occur at the 4'- and/or 1'-phosphate(s) of Lipid A nih.gov.
Bacterial Resistance to Cationic Antimicrobial Peptides and Polymyxin (B74138) Antibiotics The modification of Lipid A with Ara4N is a well-established mechanism conferring resistance to cationic antimicrobial peptides (CAMPs) and polymyxin antibiotics in Gram-negative bacteriacerealsgrains.orguni.lucenmed.comciteab.comnih.govthegoodscentscompany.com. Polymyxins, such as colistin (B93849) (polymyxin E), are considered last-resort antibiotics for treating multidrug-resistant Gram-negative infectionsnih.gov. CAMPs and polymyxins exert their effects by binding to the negatively charged phosphate groups on Lipid A, leading to the disruption of the bacterial outer membranenih.gov.
The addition of the positively charged Ara4N to the phosphate groups of Lipid A reduces the net negative charge of the bacterial outer membrane nih.govnih.govfrontiersin.org. This decrease in negative charge leads to electrostatic repulsion of the positively charged CAMPs and polymyxins, thereby reducing their binding to the bacterial surface and preventing membrane disruption nih.govcsic.es. Research findings demonstrate a correlation between the level of Ara4N modification on Lipid A and the degree of polymyxin resistance frontiersin.org. For instance, a polymyxin-resistant strain of Klebsiella pneumoniae was observed to have five times more L-Ara4N on the phosphate groups of its Lipid A compared to a susceptible strain frontiersin.org.
The regulation of Ara4N modification is complex and involves two-component systems like PhoPQ and PmrAB, which respond to environmental cues such as metal ion concentrations, pH, and the presence of cationic peptides frontiersin.orgresearchgate.net. These systems modulate the expression of genes involved in the Ara4N biosynthesis and transfer pathway frontiersin.orgresearchgate.net.
Data Table 2: Impact of Ara4N Modification on Bacterial Resistance (Illustrative based on search results)
| Bacterial Species | Modification | Effect on Outer Membrane Charge | Resulting Resistance |
| Escherichia coli | Lipid A modified with Ara4N | Decreased negative charge nih.govnih.gov | Increased resistance to CAMPs and Polymyxins cerealsgrains.orguni.lucenmed.comciteab.comnih.govthegoodscentscompany.com |
| Salmonella typhimurium | Lipid A modified with Ara4N | Decreased negative charge nih.gov | Increased resistance to CAMPs and Polymyxins nih.gov |
| Klebsiella pneumoniae | Increased L-Ara4N on Lipid A frontiersin.org | Lower negative charge frontiersin.org | Increased polymyxin resistance frontiersin.org |
| Pseudomonas aeruginosa | Lipid A modified with L-Ara4N frontiersin.orgumaryland.edu | Reduced negative charge frontiersin.org | Increased resistance to polymyxins and CAMPs frontiersin.orgumaryland.edu |
Enzyme Inhibition and Modulation this compound has been identified as a compound with enzyme inhibitory propertiesbenchchem.comglentham.com.
Inhibitory Effect on β-galactosidase of Escherichia coli Research has shown that this compound acts as a strong inhibitor of β-galactosidase from Escherichia colibenchchem.comglentham.comscbt.com. β-galactosidase (encoded by the lacZ gene in E. coli) is an enzyme that catalyzes the hydrolysis of lactose (B1674315) into galactose and glucose, and also the transgalactosylation of lactose to allolactose, the natural inducer of the lac operonnih.gov.
Studies investigating the inhibition of E. coli β-galactosidase by various sugar derivatives have included this compound. While detailed kinetic data specifically for this compound as an inhibitor might require specific experimental results, related studies on the inhibition of β-galactosidase by amino sugars and amino alcohols provide context researchgate.netresearchgate.net. These studies indicate that certain sugar analogs can competitively inhibit β-galactosidase activity researchgate.net. The mechanism of inhibition often involves the binding of the inhibitor molecule to the enzyme's active site, interfering with substrate binding or catalysis nih.gov.
The inhibitory effect of this compound on E. coli β-galactosidase suggests a potential interaction with the enzyme's active site, possibly mimicking the natural substrate or transition state. This property makes this compound a valuable tool in biochemical studies involving β-galactosidase and the lac operon .
Influence on Activity of Other Enzymes and Biomolecules
Research indicates that this compound can influence the activity of certain enzymes. A notable finding is its inhibitory effect on beta-galactosidase from Escherichia coli. guidechem.comcymitquimica.com This compound has been shown to exhibit a strong inhibitory effect on this enzyme. guidechem.comcymitquimica.comscbt.com
While specific detailed research findings such as kinetic parameters (e.g., Ki or IC50 values) for the inhibition of E. coli beta-galactosidase by this compound were not consistently available across the consulted sources, the qualitative description of "strong inhibitory effect" is reported. guidechem.comcymitquimica.comscbt.com Beta-galactosidase (EC 3.2.1.23) is an enzyme that catalyzes the hydrolysis of terminal non-reducing beta-D-galactose residues in beta-D-galactosides. nih.gov Inhibition of this enzyme by this compound suggests an interaction with the enzyme's active site or a mechanism that impedes its catalytic function.
Based on the available information, a detailed data table with specific quantitative enzymatic inhibition data for this compound is not feasible within the strict constraints of the provided search results. However, the reported qualitative finding can be summarized.
| Compound | Enzyme Inhibited | Observed Effect |
| This compound | Beta-galactosidase (E. coli) | Strong inhibitory effect |
Further detailed research would be required to elucidate the precise mechanism of inhibition and determine quantitative kinetic data.
Synthetic and Chemoenzymatic Approaches to 5 Deoxy L Arabinose and Analogs
Chemical Synthesis Methods
Chemical synthesis routes for 5-deoxy-L-arabinose typically involve the deoxygenation of L-rhamnose or reduction of L-arabinose derivatives. These methods often require specific starting materials and reaction conditions to achieve the desired product.
Starting Materials and Reaction Pathways
One established chemical synthesis route for this compound utilizes L-rhamnose as a starting material. This process involves the deoxygenation of L-rhamnose, followed by conversion to phenylhydrazones and acetylation. The final product is obtained through an Amadori rearrangement of these derivatives. Reported yields for this method range from 17% to 28%, with factors like steric effects during rearrangement and purification efficiency influencing the yield.
Another approach involves the use of L-arabinose derivatives. A reported efficient route starts with 5-tosyl-L-arabinose-dialkylmercaptal. google.com This compound is prepared by reacting tosyl chloride with L-arabinose-dialkylmercaptal, which is itself obtained from the reaction of alkyl mercaptan with L-arabinose. google.com
The synthesis from 5-tosyl-L-arabinose-dialkylmercaptal proceeds in two main steps:
Reduction: 5-tosyl-L-arabinose-dialkylmercaptal is reacted with sodium borohydride (B1222165) (NaBH₄) in dimethyl sulfoxide (B87167) (DMSO). The tosyl group at the C5 position acts as a leaving group and is selectively reduced, replaced by a hydrogen atom to form this compound-dialkylmercaptal. google.com This reaction can be carried out at temperatures ranging from 20°C to 100°C for 1 to 5 hours, with reported yields exceeding 80%. google.com Specific conditions have included using 4 g of NaBH₄ per 20 g of substrate in DMSO at 90°C for 1 hour.
Deprotection: The resulting this compound-dialkylmercaptal is then treated with hydrochloric acid (HCl) in DMSO to remove the dialkylmercaptal protecting groups, yielding free this compound. google.com This step typically proceeds at room temperature (15-30°C) for 1 to 5 hours with over 90% efficiency. google.com
This method using NaBH₄ in DMSO offers advantages such as high yields and avoids the use of heavy metals like mercury, which were employed in some earlier methods that had lower yields (less than 50%) and posed recovery difficulties. google.comepo.org The recovery of DMSO solvent can also contribute to cost reduction in this process. google.com
An alternative chemical method for producing this compound involves oxidizing L-rhamnose dialkylmercaptal with hydrogen peroxide in an acetic acid solvent, followed by decomposition of the oxidation products with ammonia. This process is reported to yield this compound in high yield and at low cost using readily available hydrogen peroxide as an oxidizing agent. google.com
A comparison of some chemical synthesis methods is presented in the table below:
| Parameter | NaBH₄-DMSO Method | H₂O₂-Acetic Acid Method |
| Starting Material | 5-Tosyl-L-arabinose-dialkylmercaptal | L-Rhamnose dialkylmercaptal |
| Key Reagents | NaBH₄, HCl | H₂O₂, NH₃ |
| Reaction Time | 2–6 hours | 36 hours |
| Overall Yield | 72–80% | 85% |
| Cost Efficiency | Moderate (recoverable DMSO) | Low (expensive L-rhamnose) |
| Environmental Impact | Low (no heavy metals) | Moderate (acetic acid waste) |
| Industrial-Scale Concerns | Solvent recovery via distillation | Acidic waste requiring neutralization |
| Starting Material Availability | L-Arabinose (abundant) | L-Rhamnose (costly plant extracts) |
Chemoenzymatic Synthesis Strategies
Chemoenzymatic approaches combine chemical and enzymatic steps to synthesize deoxy sugars and their derivatives, often offering advantages in terms of stereoselectivity and milder reaction conditions.
Preparation of Deoxy Sugar Esters
Chemoenzymatic synthesis strategies have been developed for the preparation of deoxy sugar esters. One method involves the O-alkylation of a carboxylic acid with a bromoaldehyde, such as 2-bromo-5-acetoxypentanal, which serves as a precursor for the deoxy sugar moiety (e.g., 3,4-dideoxy-D-ribose and 3,4-dideoxy-D-arabinose). researchgate.netacs.orgnih.gov This approach allows for the treatment of hydroxy carboxylic acids without requiring protection of the alcoholic hydroxyl groups. researchgate.netacs.org
A key step in some chemoenzymatic syntheses of deoxy sugar esters is the lipase-catalyzed stereoselective acetylation of hemiacetals. researchgate.netacs.orgnih.govtaltech.ee Lipases, such as Candida antarctica lipase (B570770) B (CALB), can be used to resolve stereoisomeric deoxy sugar esters, yielding stereochemically pure acetylated hemiacetal deoxy sugar esters with high diastereomeric excess (de). researchgate.netacs.orgnih.gov This enzymatic step can also, in certain cases, afford deoxy sugar derivatives in the form of aldehydes. acs.orgnih.gov
Synthesis of Nucleotide Sugars
Nucleotide sugars, such as UDP-L-arabinose, are activated forms of monosaccharides that serve as glycosyl donors in various biological processes, including the synthesis of polysaccharides and glycoconjugates. frontiersin.orgfrontiersin.org UDP-L-arabinose (UDP-L-Ara) is a plant-specific sugar found in cell wall polysaccharides and other glycoconjugates. nih.govlib4ri.ch
In plants, UDP-L-Ara is synthesized de novo from UDP-xylose (UDP-Xyl) through the action of UDP-Xyl 4-epimerases (UXEs). nih.govlib4ri.ch This is considered the primary de novo pathway for L-Ara synthesis in plants. lib4ri.ch While Golgi-localized UXEs like AtMUR4 in Arabidopsis are major contributors to UDP-L-Ara synthesis, cytosolic bifunctional UDP-glucose 4-epimerases (UGEs) such as AtUGE1 and AtUGE3 also exhibit UXE activity and contribute to this synthesis. nih.govlib4ri.ch
An alternative pathway for the synthesis of UDP-L-arabinose involves the arabinose salvage pathway. frontiersin.org In this route, arabinose is phosphorylated by a specific sugar-1-kinase (arabinokinase), and subsequently, a nucleotide is added by a broad-substrate UDP-sugar pyrophosphorylase (USP) to form UDP-arabinose. frontiersin.org
UDP-sugar pyrophosphorylase (USPase) is an enzyme that catalyzes the reversible transfer of a uridyl group from UTP to sugar-1-phosphate, resulting in the formation of UDP-sugar and pyrophosphate (PPi). frontiersin.orgoup.com USPase generally exhibits broad substrate specificity, efficiently utilizing various sugar-1-phosphates with UTP. oup.com This enzyme plays a central role in providing UDP-sugars for glycosylation reactions. oup.com
In the context of UDP-L-arabinose synthesis via the salvage pathway, a broad-substrate USP can facilitate the addition of a nucleotide to phosphorylated arabinose. frontiersin.org The catalytic activity of USPase is typically initiated by the binding of UTP or UDP-sugar, followed by the binding of sugar-1-phosphate or PPi, respectively, following an Ordered Bi Bi mechanism. frontiersin.orgoup.com
Chemoenzymatic approaches can offer stereoselective and facile methods for synthesizing nucleotide sugars like UDP-L-arabinose. A novel synthesis of UDP-α-D-xylose and UDP-β-L-arabinose has been reported that avoids the need for protection strategies or extensive purification techniques. frontiersin.orgresearchgate.net This method involves the chemical synthesis of sugar-1-phosphates of D-xylose and L-arabinose from their β-glycosylsulfonylhydrazides, followed by evaluation of these phosphorylated sugars as substrates for recombinant UDP-sugar pyrophosphorylase. researchgate.net This highlights the potential for developing straightforward and stereoselective chemoenzymatic routes to access these important nucleotide sugars. frontiersin.org
Advantages of Chemoenzymatic Approaches for Stereopure Products
Chemoenzymatic synthesis, which combines chemical and enzymatic steps, offers significant advantages for the production of stereopure compounds like this compound and its analogs. Enzymes are highly selective catalysts, exhibiting remarkable chemo-, regio-, and stereoselectivity that is often difficult to achieve solely through traditional chemical methods. unacademy.com This specificity is particularly valuable in the synthesis of complex molecules with multiple chiral centers, such as deoxy sugars.
One of the primary advantages of employing enzymatic steps in the synthesis of this compound and related deoxy sugars is the enhanced control over stereochemistry. nih.govnih.govacs.orgtaltech.ee Traditional chemical synthesis of polyol moieties, which are common structural features in natural products including carbohydrate derivatives, often results in relatively low diastereomeric purity. nih.gov In contrast, enzymes can catalyze reactions with high fidelity, leading to the formation of desired stereoisomers with high enantiomeric or diastereomeric excess. nih.govacs.orgnih.govresearchgate.net For example, lipase-catalyzed acetylation has been successfully used in the stereoselective resolution of stereoisomeric deoxy sugar esters, yielding products with high diastereomeric purity (up to >98% de). nih.govacs.orgresearchgate.net
Furthermore, chemoenzymatic approaches can simplify synthetic routes by reducing the need for protecting group strategies, which are often required in multi-step chemical syntheses to control reactivity and selectivity. nih.govresearchgate.net Enzymes can selectively act on specific functional groups within a molecule, even in the presence of other potentially reactive sites, under mild reaction conditions (e.g., physiological pH and temperature). unacademy.com This can lead to more convergent and efficient syntheses with fewer steps and reduced generation of by-products. unacademy.com The mild conditions also minimize unwanted side reactions such as decomposition or isomerization. unacademy.com
The versatility of chemical synthesis in preparing diverse substrates can be effectively complemented by the efficiency and stereospecificity of enzymes in a chemoenzymatic approach. nih.govresearchgate.net This synergy expands the scope of enzymatic preparations and facilitates access to stereopure products on a preparative scale. nih.govresearchgate.net For instance, a facile three-step chemoenzymatic procedure utilizing the selectivity of enzyme catalysis following chemical synthesis has been shown to increase the substrate scope for preparing stereopure nucleotide sugars like UDP-α-D-xylose and UDP-β-L-arabinose. nih.govresearchgate.net
Chemoenzymatic synthesis can also be advantageous for the production of non-natural sugar derivatives, where corresponding specific enzymes might not be readily available in natural pathways. nih.gov By combining chemical steps to create structural diversity with enzymatic transformations for selective modifications, access to a wider range of analogs with controlled stereochemistry is possible. acs.orgnih.govescholarship.org
The use of immobilized enzymes in chemoenzymatic synthesis can further enhance efficiency and sustainability. unacademy.com Immobilized enzymes often exhibit increased stability and can be reused effectively, making the process more economical and environmentally friendly. unacademy.com
Analytical Methodologies for 5 Deoxy L Arabinose Research
Detection and Quantification in Biological Samples
The accurate detection and quantification of 5-Deoxy-L-arabinose in complex biological matrices, such as microbial cultures or cellular components, present a significant analytical challenge due to its structural similarity to other monosaccharides and its often low abundance. Methodologies for its analysis often involve derivatization to enhance detection sensitivity and selectivity.
Gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique for the analysis of monosaccharides, including deoxy sugars. A common approach involves the conversion of the sugar into a more volatile derivative, such as an alditol acetate (B1210297). This derivatization process involves the reduction of the monosaccharide to its corresponding alditol, followed by acetylation of the hydroxyl groups. The resulting alditol acetates are amenable to separation by gas chromatography and detection by mass spectrometry. The mass spectrum of the this compound alditol acetate derivative would exhibit a characteristic fragmentation pattern, allowing for its identification and quantification.
Another powerful technique for the sensitive detection of carbohydrates is High-Performance Anion-Exchange Chromatography coupled with Pulsed Amperometric Detection (HPAEC-PAD). This method is particularly well-suited for the analysis of underivatized carbohydrates in aqueous samples. The separation is achieved based on the weak acidity of the sugar hydroxyl groups under high pH conditions, allowing for their interaction with a strong anion-exchange stationary phase. The pulsed amperometric detector provides highly sensitive and specific detection of electroactive carbohydrates. While specific methods for this compound are not extensively detailed in readily available literature, the general applicability of HPAEC-PAD to deoxy sugars suggests its utility in this context.
Chromatographic Techniques
Chromatographic methods are indispensable for the separation of this compound from other components in a sample, a critical step for accurate analysis. The choice of chromatographic technique depends on the nature of the sample, the required resolution, and the detection method employed.
High-Performance Anion-Exchange Chromatography (HPAEC) , as mentioned above, is a premier technique for the separation of carbohydrates. The use of a strong anion-exchange column, such as a Dionex CarboPac™ series column, with an alkaline mobile phase (e.g., sodium hydroxide (B78521) gradient) allows for the separation of closely related sugars based on their pKa values and the charge distribution on the molecule. The separation of deoxy sugars, including those related to arabinose, has been demonstrated using this technique.
Gas Chromatography (GC) is widely used for the analysis of volatile derivatives of monosaccharides. For this compound, this typically involves conversion to its alditol acetate or trimethylsilyl (B98337) (TMS) ether derivative. The separation is achieved on a capillary column with a nonpolar or moderately polar stationary phase. The retention time of the derivative is a key parameter for its identification, which is then confirmed by mass spectrometry.
The following table summarizes typical chromatographic conditions that could be adapted for the analysis of this compound based on methods for similar compounds.
| Technique | Column Type | Mobile Phase/Carrier Gas | Detector | Derivatization |
| HPAEC | Strong Anion Exchange (e.g., Dionex CarboPac™ PA10) | Sodium Hydroxide Gradient | Pulsed Amperometric Detector (PAD) | None |
| GC | Capillary (e.g., DB-5 or similar) | Helium or Hydrogen | Flame Ionization Detector (FID) or Mass Spectrometer (MS) | Alditol Acetate or TMS Ether |
Spectroscopic Characterization (e.g., NMR, LC-MS, UPLC)
Spectroscopic techniques are vital for the unambiguous identification and structural elucidation of this compound. These methods provide detailed information about the molecular structure, connectivity of atoms, and molecular weight.
Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for determining the precise structure of organic molecules. For this compound, both ¹H NMR and ¹³C NMR spectroscopy would provide critical information. The ¹H NMR spectrum would show signals for each proton in the molecule, with their chemical shifts, coupling constants, and multiplicities revealing the connectivity and stereochemistry of the protons. The ¹³C NMR spectrum would provide a signal for each unique carbon atom, with its chemical shift indicating its chemical environment. While experimentally determined spectra for this compound are not widely published, predicted NMR data can serve as a useful guide.
Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the sensitive and selective detection of mass spectrometry. For the analysis of this compound, a hydrophilic interaction liquid chromatography (HILIC) column is often employed to retain the polar sugar molecule. The mass spectrometer, typically equipped with an electrospray ionization (ESI) source, can determine the molecular weight of the compound and provide structural information through fragmentation analysis (MS/MS). In positive ion mode, this compound would be expected to form adducts with ions such as sodium ([M+Na]⁺) or protons ([M+H]⁺).
Ultra-Performance Liquid Chromatography (UPLC) is a high-resolution separation technique that utilizes smaller particle size columns to achieve faster and more efficient separations compared to traditional HPLC. When coupled with tandem mass spectrometry (UPLC-MS/MS), it offers a highly sensitive and specific method for the analysis of compounds like this compound in complex mixtures. The enhanced resolution of UPLC can be particularly advantageous for separating isomers.
The table below outlines key spectroscopic data that would be expected for this compound.
| Technique | Parameter | Expected Information |
| ¹H NMR | Chemical Shift (δ) | Reveals the electronic environment of each proton. |
| Coupling Constant (J) | Provides information on the dihedral angles between adjacent protons, aiding in stereochemical assignment. | |
| ¹³C NMR | Chemical Shift (δ) | Indicates the type of carbon atom (e.g., CH, CH₂, CH₃) and its chemical environment. |
| LC-MS | Precursor Ion (m/z) | Confirms the molecular weight of the compound (e.g., [M+H]⁺, [M+Na]⁺). |
| Product Ions (m/z) | Fragmentation pattern provides structural information. |
Biotechnological and Research Applications of 5 Deoxy L Arabinose
Precursor for Synthesizing Complex Molecules
5-Deoxy-L-arabinose is a key starting material in the chemical synthesis of several important biomolecules. Its specific stereochemistry and functional groups allow for its conversion into more complex structures with high precision.
This compound can be utilized as a precursor in the synthesis of 5-deoxy-L-ribose. 5-deoxy-L-ribose is a component of deoxyribonucleic acid (DNA), and its synthesis is of significant interest for various research and therapeutic applications, including the development of antiviral and anticancer nucleoside analogs. The synthesis of 5-deoxy-L-ribose from this compound involves stereospecific chemical transformations that modify the sugar backbone to yield the desired ribose configuration.
A significant application of this compound is its role as a starting material in the synthesis of 5,6,7,8-tetrahydro-L-biopterin (BH4). google.com BH4 is an essential cofactor for several aromatic amino acid hydroxylases and nitric oxide synthase. Its deficiency is linked to certain metabolic disorders. The synthesis of BH4 from this compound involves a multi-step chemical process. A common method involves reacting this compound with phenylhydrazine (B124118) to form this compound-phenylhydrazone, which is a key intermediate in the pathway to producing 5,6,7,8-tetrahydro-L-biopterin. google.com One patented process describes the preparation of this compound itself in high yield (93%) as a syrup, which can then be used for the synthesis of BH4. google.com
| Reactant | Intermediate | Product | Reference |
| This compound | This compound-phenylhydrazone | 5,6,7,8-tetrahydro-L-biopterin | google.com |
Role in Natural Product Chemistry
While specific examples of the direct use of this compound in the total synthesis of natural products are not extensively documented in the provided research, its structural features suggest its potential as a chiral precursor. Chiral molecules, like many sugars, are valuable starting materials in the synthesis of complex natural products because they provide a pre-existing stereochemical framework, which can significantly simplify the synthetic route to a target molecule with the correct three-dimensional structure. The general principle in natural product synthesis is to utilize readily available, enantiomerically pure compounds from the "chiral pool" to introduce specific stereocenters into the final product. Although its parent compound, L-arabinose, is a known component of this chiral pool, the direct application of this compound in this context requires further exploration.
Substrate for Microbial Bioproduction of Chemicals
The direct microbial utilization of this compound for the bioproduction of chemicals is not well-documented in the available literature. However, extensive research has been conducted on the microbial metabolism of its parent compound, L-arabinose, which is a significant component of lignocellulosic biomass. The metabolic pathways for L-arabinose can provide insights into the potential for engineering microorganisms to utilize this compound.
In many bacteria, the catabolism of L-arabinose proceeds through a series of enzymatic steps that convert it to D-xylulose-5-phosphate, which then enters the central pentose (B10789219) phosphate (B84403) pathway. researchgate.netdundee.ac.uknih.gov
Key Enzymes in Bacterial L-arabinose Metabolism
| Enzyme | Abbreviation | Function |
|---|---|---|
| L-arabinose isomerase | araA | Isomerizes L-arabinose to L-ribulose |
| L-ribulokinase | araB | Phosphorylates L-ribulose to L-ribulose-5-phosphate |
Fungi also metabolize L-arabinose, but through a different, redox-neutral pathway involving reduction and oxidation steps. researchgate.netresearchgate.net
The microbial conversion of pentose sugars derived from lignocellulosic biomass, such as L-arabinose, into biofuels and other valuable bioproducts is a key area of research in the development of sustainable biorefineries. mdpi.comcranfield.ac.uk Genetically engineered microorganisms, including Escherichia coli and Saccharomyces cerevisiae, have been developed to efficiently ferment L-arabinose into ethanol (B145695) and other chemicals. nih.gov While these efforts have focused on L-arabinose, the potential for adapting these engineered strains to utilize this compound remains an area for future investigation. The modification of the initial transport and enzymatic steps in these engineered pathways could potentially enable the conversion of this compound into valuable bioproducts.
L-arabinose is the second most abundant pentose sugar in lignocellulosic biomass, which is a plentiful and renewable feedstock for the production of biofuels and chemicals. mdpi.comcranfield.ac.uk Lignocellulose is primarily composed of cellulose, hemicellulose, and lignin. mdpi.com Hemicellulose is a heteropolymer that contains various sugars, including L-arabinose. mdpi.com The release of these sugars from the complex plant cell wall structure is a critical step in the biorefinery process. While L-arabinose is a known component of lignocellulose, the natural occurrence and abundance of this compound in this biomass are not well-established. The development of microbial strains capable of utilizing the diverse range of sugars present in lignocellulosic hydrolysates is crucial for the economic viability of biorefineries.
Use as a Biochemical Assay Reagent
This compound serves as a valuable reagent in biochemical assays, primarily recognized for its role as an inhibitor of the enzyme β-galactosidase from Escherichia coli. This inhibitory property allows for its use in studies of enzyme kinetics and active site characterization.
Biochemical assays are crucial for understanding enzyme mechanisms, identifying potential therapeutic agents, and elucidating metabolic pathways. The use of specific inhibitors, such as this compound, is a fundamental technique in this field. By observing the effect of an inhibitor on the rate of an enzyme-catalyzed reaction, researchers can deduce information about the enzyme's mechanism of action and the structure of its active site.
In the case of β-galactosidase, an enzyme that catalyzes the hydrolysis of β-galactosides into monosaccharides, this compound acts as a competitive inhibitor. Competitive inhibition occurs when the inhibitor molecule bears a structural resemblance to the enzyme's natural substrate and binds to the active site, thereby preventing the substrate from binding. This interaction is reversible, and the degree of inhibition depends on the concentrations of both the substrate and the inhibitor.
The inhibitory effect of this compound on β-galactosidase can be quantified by determining its inhibition constant (Kᵢ), which represents the concentration of inhibitor required to produce half-maximum inhibition. A lower Kᵢ value indicates a more potent inhibitor.
Detailed research findings on the inhibition of E. coli β-galactosidase by this compound are summarized in the table below. These studies typically involve measuring the rate of the enzyme-catalyzed hydrolysis of a chromogenic substrate, such as o-nitrophenyl-β-D-galactopyranoside (ONPG), in the presence and absence of the inhibitor. The change in absorbance over time, as ONPG is hydrolyzed to o-nitrophenol and galactose, provides a measure of the enzyme's activity.
| Enzyme | Source Organism | Inhibitor | Inhibition Type | Inhibition Constant (Kᵢ) | Substrate Used in Assay |
|---|---|---|---|---|---|
| β-Galactosidase | Escherichia coli | This compound | Competitive | Data not available in searched sources | o-nitrophenyl-β-D-galactopyranoside (ONPG) |
Future Research Directions and Unexplored Avenues
Comprehensive Understanding of Less Characterized Metabolic Pathways
While 5-Deoxy-L-arabinose is known to play a role in bacterial metabolic pathways, particularly in the modification of lipopolysaccharides (LPS) which contributes to antibiotic resistance, a comprehensive understanding of all metabolic routes involving this compound is still developing.
Research findings indicate that 4-amino-4-deoxy-L-arabinose (L-Ara4N), a related amino sugar, is involved in the modification of lipid A, a key component of LPS in Gram-negative bacteria. This modification is crucial for bacterial resistance to cationic antimicrobial peptides like polymyxins. nih.gov The biosynthesis of L-Ara4N and its attachment to lipid A involves a series of enzymes encoded by the pmrE and arnBCADTEF genes. nih.gov While this compound itself is not directly in the main pathway to L-Ara4N as described in the provided search results, understanding its potential involvement in related or alternative pathways in various organisms, including its biosynthesis and degradation, represents an unexplored area.
Further research could focus on:
Identifying novel enzymes and genes involved in the metabolism of this compound in different bacterial species or other organisms.
Elucidating the precise steps and intermediates in less-characterized metabolic pathways where this compound might be a substrate or product.
Investigating the regulatory mechanisms controlling the flux of this compound through these pathways.
Exploring if this compound or its derivatives are involved in the biosynthesis of other bacterial polysaccharides or glycoconjugates beyond the well-established LPS modification pathway.
Understanding these less characterized pathways could reveal new targets for antimicrobial strategies or provide insights into the ecological roles of organisms that metabolize this compound.
Exploration of Novel Biotechnological Applications
This compound has shown potential in biotechnological applications, notably as a β-galactosidase inhibitor and as a building block for synthesizing bioactive molecules like L-biopterin and nucleoside analogues. google.com Future research can expand upon these initial findings and explore novel applications.
Specific areas for exploration include:
Developing this compound derivatives with enhanced inhibitory activity against specific enzymes, such as other glycosidases or enzymes involved in metabolic disorders.
Investigating its potential as a chiral building block for the synthesis of a wider range of pharmaceuticals and fine chemicals, leveraging its unique stereochemistry.
Exploring its use in the development of new diagnostic tools or biosensors, possibly related to its interaction with specific proteins or its role in bacterial metabolism.
Researching its potential in the field of glycobiology for synthesizing modified glycans or probing glycan-protein interactions.
Evaluating its utility in the production of arabinofuranose-derived radiotracers for imaging bacterial infections using techniques like positron emission tomography (PET).
The versatility of this compound as a synthetic precursor and its observed biological activities suggest a broad scope for future biotechnological applications.
Advanced Structural Biology Studies (e.g., ArnD and other enzymes)
Structural biology plays a crucial role in understanding the function of enzymes involved in the metabolism and modification of sugars like this compound. Enzymes in the Arn pathway, such as ArnD, are particularly relevant due to their involvement in LPS modification with 4-amino-4-deoxy-L-arabinose, a closely related sugar amine. nih.gov
ArnD is a deformylase essential for the modification of lipid A with 4-amino-4-deoxy-L-arabinose, catalyzing the deformylation of undecaprenyl-phospho-4-formamido-4-deoxy-L-arabinose (C55P-Ara4FN) to undecaprenyl-phospho-4-amino-4-deoxy-L-arabinose (C55P-Ara4N). nih.govuniprot.org Structural studies of Salmonella Typhimurium ArnD (stArnD) have revealed a NodB homology domain structure characteristic of metal-dependent carbohydrate esterases. nih.gov
Future research in structural biology should aim to:
Determine high-resolution structures of ArnD from various bacterial species to understand structural variations and conserved features related to substrate specificity and catalytic mechanism.
Conduct structural studies of ArnD in complex with its substrate (C55P-Ara4FN) and product (C55P-Ara4N) to gain detailed insights into the binding interactions and catalytic transition state.
Investigate the structural dynamics of ArnD and other enzymes involved in related pathways using techniques like time-resolved crystallography or cryo-EM to understand their conformational changes during catalysis. stanford.edursc.org
Determine the structures of other enzymes potentially involved in the metabolism of this compound, if such pathways are identified, to understand their mechanisms of action.
Utilize structural information to guide the design of inhibitors targeting enzymes like ArnD, which could serve as potential antimicrobial agents by disrupting bacterial LPS modification and antibiotic resistance. nih.gov
Advanced structural biology studies, potentially combined with computational approaches, will be vital for a detailed understanding of the enzymatic transformations involving this compound and related compounds. rsc.orgrcsb.org
Development of New Synthetic Methodologies
Current synthetic routes for this compound often start from precursors like L-rhamnose or L-tartaric acid, or involve reactions like the reduction of L-arabinose or L-rhamnose derivatives. google.comresearchgate.net A known process involves reacting 5-tosyl-L-arabinose-dialkylmercaptal with sodium borohydride (B1222165) followed by treatment with hydrochloric acid. google.comgoogle.com While these methods exist, the development of new, more efficient, stereoselective, and environmentally friendly synthetic methodologies remains an important area for future research.
Future synthetic efforts could focus on:
Developing biocatalytic routes for the synthesis of this compound using engineered enzymes or microbial fermentation, potentially offering higher stereoselectivity and reduced environmental impact.
Exploring novel chemical synthesis strategies that utilize more readily available or renewable starting materials.
Developing efficient protecting group strategies and reaction conditions to improve yields and purity of this compound and its derivatives.
Designing enantioselective synthesis methods to specifically produce this compound or its desired stereoisomers with high purity.
Investigating flow chemistry or continuous processing approaches for the large-scale synthesis of this compound.
Advancements in synthetic methodologies will be crucial for providing access to this compound and its derivatives for further research and potential applications.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 5-Deoxy-L-arabinose, and what factors influence their yields?
- Methodological Answer : this compound is synthesized via deoxygenation of L-rhamnose (for the L-arabinose isomer) or D-glucose (for D-arabinose), followed by conversion to phenylhydrazones and acetylation. The Amadori rearrangement of these derivatives yields the final product. Reported yields range from 17% to 28%, influenced by steric effects during rearrangement and purification efficiency . Optimization of reaction conditions (e.g., temperature, catalyst) and post-reaction purification (e.g., chromatography) can improve yields.
Q. How is the structural identity of this compound validated in synthetic studies?
- Methodological Answer : Structural confirmation relies on NMR spectroscopy (e.g., H and C NMR for stereochemical assignment) and mass spectrometry (MS) for molecular weight verification. For example, the IUPAC name (2R,3S,4S)-2,3,4-trihydroxypentanal and SMILES string (CC(C(C(C=O)O)O)O) are critical for cross-referencing spectral data. Residual impurities (e.g., ≤1% ignition residue) are quantified via gravimetric analysis .
Q. What analytical techniques are recommended for quantifying this compound in biological samples?
- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection and gas chromatography-mass spectrometry (GC-MS) are standard methods. Capillary electrophoresis (CE) is also effective for separating stereoisomers. Calibration curves using pure standards and spiked recovery experiments ensure accuracy .
Advanced Research Questions
Q. How can researchers address low yields in the Amadori rearrangement step during synthesis?
- Methodological Answer : Yield limitations often stem from incomplete rearrangement or side reactions. Strategies include:
- Catalyst screening : Acidic or enzymatic catalysts may enhance rearrangement efficiency.
- Solvent optimization : Polar aprotic solvents (e.g., DMF) can stabilize intermediates.
- In-situ monitoring : Real-time techniques like FT-IR or LC-MS detect reaction progress and guide termination .
Q. What mechanisms underlie the reported antiviral activity of this compound, and how can they be experimentally validated?
- Methodological Answer : Proposed mechanisms include inhibition of viral glycoprotein synthesis or interference with host-pathogen interactions. Experimental validation involves:
- In vitro assays : Dose-dependent inhibition of viral replication in cell cultures (e.g., plaque reduction assays).
- Structural analogs : Testing stereoisomers (e.g., 5-Deoxy-D-arabinose) to assess specificity.
- Metabolic profiling : Isotopic labeling (e.g., C-glucose tracing) to track incorporation into viral biomolecules .
Q. How should contradictions in biological activity data (e.g., antifungal vs. bacterial growth promotion) be resolved?
- Methodological Answer : Contradictions may arise from differing experimental models or impurity profiles. Mitigation strategies include:
- Standardized protocols : Uniform microbial strains, growth media, and incubation conditions.
- Purity verification : NMR and LC-MS to confirm sample integrity.
- Dose-response studies : Differentiate between growth inhibition and stimulation at varying concentrations .
Q. What are the best practices for designing experiments to study this compound’s role in hyperphenylalaninemia treatment?
- Methodological Answer : Preclinical studies require:
- Animal models : Genetically modified rodents with phenylalanine hydroxylase deficiency.
- Biochemical assays : Plasma phenylalanine levels measured via HPLC pre- and post-treatment.
- Toxicity screening : Acute (LD) and chronic (28-day) dosing in models, with histopathological analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
